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Abstract

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global
health. A key mechanism contributing to this resistance is the overexpression of efflux pumps,
which actively extrude a broad range of antibiotics from the bacterial cell. The AcrAB-TolC
efflux pump is a major contributor to antibiotic resistance in many Gram-negative bacteria. The
periplasmic membrane fusion protein, AcrA, is an essential component of this tripartite system,
linking the inner membrane transporter AcrB to the outer membrane channel TolC.[1][2][3]
Disrupting the function of this pump by knocking out the acrA gene presents a promising
strategy to re-sensitize MDR bacteria to existing antibiotics. This document provides detailed
application notes and protocols for the targeted knockout of the acrA gene using the CRISPR-
Cas9 system in Escherichia coli, a model organism for studying Gram-negative bacteria.

Introduction

The AcrAB-TolC efflux pump is a member of the Resistance-Nodulation-Division (RND)
superfamily and plays a crucial role in the intrinsic and acquired antibiotic resistance of E. coli
and other Gram-negative pathogens.[1] AcrA, a membrane fusion protein, is responsible for
bridging the inner membrane protein AcrB and the outer membrane protein TolC, forming a
continuous channel for drug efflux.[2][3] The knockout of the acrA gene has been shown to
disrupt the assembly and function of the AcrAB-TolC pump, leading to increased susceptibility
to various antibiotics.[4]
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The CRISPR-Cas9 system has emerged as a powerful and precise tool for genome editing in a
wide range of organisms, including bacteria.[3][5] This system utilizes a guide RNA (sgRNA) to
direct the Cas9 nuclease to a specific genomic locus, where it introduces a double-strand
break (DSB). The cell's natural DNA repair mechanisms can then be harnessed to introduce
desired genetic modifications, such as gene knockouts.

This application note details a comprehensive workflow for the CRISPR-Cas9-mediated
knockout of the acrA gene in E. coli. The protocol covers sgRNA design, delivery of CRISPR-
Cas9 components, selection and screening of knockout mutants, and validation of the gene
knockout at both the genomic and phenotypic levels.

Signaling Pathway and Experimental Workflow

The AcrAB-TolC efflux pump facilitates the extrusion of antibiotics from the bacterial cell. The
experimental workflow outlines the key steps for knocking out the acrA gene using CRISPR-
Cas9.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8203979/
https://www.embopress.org/doi/10.15252/msb.20199265
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3090119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Antibiotic (out)

Extracellular Space

Cytoplasm Antibiotic (in)

Outer Membrane
Periplasm

Inner Membrane

Click to download full resolution via product page

Caption: The AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.
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Caption: Experimental workflow for CRISPR-Cas9 mediated knockout of the acrA gene.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b3090119?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3090119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

sgRNA Design and Synthesis

Objective: To design and synthesize sgRNAs targeting the acrA gene in E. coli.
Materials:

e E. coliacrA gene sequence (e.g., from NCBI)

» sgRNA design software (e.g., CHOPCHOP, CRISPOR)

Protocol:

Retrieve the nucleotide sequence of the acrA gene from a relevant database.

o Use sgRNA design tools to identify potential 20-nucleotide target sequences within the acrA
gene. These tools will typically screen for sequences adjacent to a Protospacer Adjacent
Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

o Select sgRNAs with high on-target scores and low off-target scores to maximize efficiency
and minimize unintended mutations.

e Synthesize the selected sgRNA sequences as DNA oligonucleotides for subsequent cloning
into an expression vector.

Parameter Recommendation

) Within the 5' coding region of the acrA gene to
Target Region i
ensure a null mutation.

PAM Sequence NGG (for SpCas9)

sgRNA Length 20 nucleotides

) Should have at least 3-4 mismatches compared
Off-target Sites o
to any other site in the genome.

Plasmid Construction and Delivery
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Obijective: To clone the designed sgRNA into a Cas9-expressing plasmid and deliver it into E.
coli.

Materials:

¢ pCas9 plasmid (containing the Cas9 gene)

e sgRNA cloning vector

e Restriction enzymes

e T4 DNAligase

o Competent E. coli cells (e.g., DH5a for cloning, target strain for knockout)
o Electroporator and cuvettes

Protocol:

o Clone the synthesized sgRNA oligonucleotides into a suitable SgRNA expression vector
according to the manufacturer's protocol. This typically involves annealing the
complementary oligos and ligating them into a linearized vector.

o Co-transform the Cas9 expression plasmid and the sgRNA expression plasmid into the
target E. coli strain. Electroporation is a common and efficient method for plasmid delivery
into E. coli.[6]

 Alternatively, a single plasmid system containing both the Cas9 and sgRNA expression
cassettes can be used.[7]
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Component Description

Cas9 Expression Plasmid Carries the gene for the Cas9 nuclease.

i i Carries the specific SgRNA sequence targeting
sgRNA Expression Plasmid
the acrA gene.

] Electroporation is recommended for high
Delivery Method ) o ) )
transformation efficiency in E. coli.

) Plasmids should carry antibiotic resistance
Selection Marker _
genes for selection of transformants.

Selection and Screening of Knockout Mutants

Objective: To select for cells that have undergone successful gene editing and screen for acrA
knockout mutants.

Materials:

o LB agar plates with appropriate antibiotics
e PCR reagents

e Primers flanking the acrA target site
Protocol:

o Plate the transformed E. coli on LB agar containing the appropriate antibiotics to select for
cells that have successfully taken up the plasmids.

 Pick individual colonies and grow them in liquid culture.
e Perform colony PCR using primers that flank the sgRNA target site in the acrA gene.

» Analyze the PCR products by agarose gel electrophoresis. A successful knockout may result
in a size shift of the PCR product due to insertions or deletions (indels) introduced by the
DNA repair process.
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Validation of acrA Gene Knockout

Objective: To confirm the knockout of the acrA gene at the genomic and phenotypic levels.
Materials:

e PCR puirification kit

e Sanger sequencing service

 Antibiotics for susceptibility testing (e.g., ciprofloxacin, tetracycline)
» Microplate reader or agar plates for MIC determination

e RNA extraction kit

e Reverse transcriptase

e (PCR reagents and instrument

Protocols:

a. Genomic Validation by Sanger Sequencing:

o Purify the PCR products from colonies that showed a potential indel.
e Send the purified PCR products for Sanger sequencing.[8]

» Align the sequencing results with the wild-type acrA gene sequence to confirm the presence
of a frameshift mutation or other disruptive indel at the target site.

b. Phenotypic Validation by Minimum Inhibitory Concentration (MIC) Assay:

o Determine the MIC of various antibiotics for the wild-type and putative acrA knockout strains.
This can be done using broth microdilution or agar dilution methods.

¢ A significant decrease in the MIC for antibiotics known to be substrates of the AcrAB-TolC
pump in the knockout strain compared to the wild-type strain indicates a functional knockout
of acrA.[9]
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Antibiotic Expected Outcome in acrA Knockout
Ciprofloxacin Increased susceptibility (Lower MIC)
Tetracycline Increased susceptibility (Lower MIC)
Erythromycin Increased susceptibility (Lower MIC)
Kanamycin May show little to no change[9]

c. Gene Expression Analysis by Quantitative RT-PCR (QRT-PCR):
o Extract total RNA from both wild-type and acrA knockout strains.
e Synthesize cDNA using reverse transcriptase.[10][11]

o Perform gRT-PCR using primers specific for the acrA gene and a reference gene (e.qg.,
rpoB).[12][13]

e The absence or significant reduction of acrA mRNA levels in the knockout strain compared to
the wild-type confirms the knockout at the transcriptional level.

Strain Relative acrA mRNA Expression

Wild-Type 1.0 (normalized)

acrA KO Undetectable or significantly reduced
Conclusion

The CRISPR-Cas9 system provides an efficient and precise method for knocking out the acrA
gene in E. coli. This approach allows for the functional investigation of the AcrAB-TolC efflux
pump and its role in antibiotic resistance. The detailed protocols provided in this application
note offer a comprehensive guide for researchers aiming to develop and validate acrA knockout
strains. The successful generation of such strains can serve as a valuable tool in the discovery
and development of novel strategies to combat multidrug resistance in pathogenic bacteria.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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